Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride
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Overview
Description
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride is a synthetic organic compound. It is characterized by the presence of a bromo-substituted phenyl ring, a methoxy group, and a methylamino acetate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Formation of Methylamino Acetate: This step involves the formation of the methylamino acetate moiety through reactions such as esterification and amination.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield methoxybenzoic acid, while substitution could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride would depend on its interaction with biological targets. It might involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromo-5-methoxyphenyl)-2-(amino)acetate
- Methyl 2-(2-chloro-5-methoxyphenyl)-2-(methylamino)acetate
- Methyl 2-(2-bromo-5-hydroxyphenyl)-2-(methylamino)acetate
Uniqueness
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride is unique due to the specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-13-10(11(14)16-3)8-6-7(15-2)4-5-9(8)12;/h4-6,10,13H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFVSHSSMQJILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)OC)Br)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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